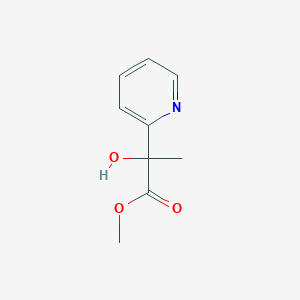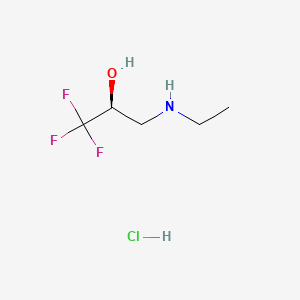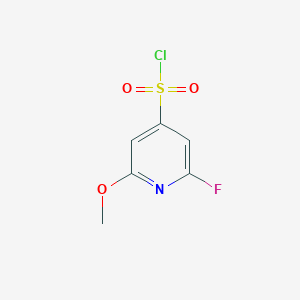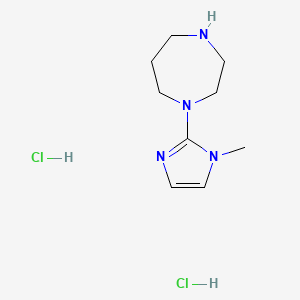
Potassium (E)-trifluoro(2-(pyridin-4-yl)vinyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide can be synthesized through a series of reactions involving the appropriate pyridine derivative and boron trifluoride. The general synthetic route involves the reaction of pyridine with boron trifluoride in the presence of a base, followed by the addition of potassium fluoride to form the desired potassium trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a stable and usable form .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the compound forms biaryl products, which are valuable intermediates in pharmaceutical and material science applications .
Aplicaciones Científicas De Investigación
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to act as an effective reagent in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Potassium vinyltrifluoroborate: Known for its use in vinylation reactions and similar stability and reactivity properties.
Potassium 2-fluoropyridine-4-trifluoroborate: Another pyridine-based trifluoroborate with applications in organic synthesis.
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide stands out due to its specific structural features, which provide unique reactivity patterns and make it particularly useful in certain cross-coupling reactions. Its stability under various conditions also makes it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C7H6BF3KN |
|---|---|
Peso molecular |
211.04 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-2-pyridin-4-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h1-6H;/q-1;+1/b4-1+; |
Clave InChI |
REXOIIGZRIZUMG-DYVSEJHDSA-N |
SMILES isomérico |
[B-](/C=C/C1=CC=NC=C1)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CC=NC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)



![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)




![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)

![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
